molecular formula C8H17Cl2NO B6253438 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 127553-60-0

1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B6253438
CAS No.: 127553-60-0
M. Wt: 214.13 g/mol
InChI Key: YMUIALJGRCXTBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves the reaction of 3-chloro-1-propanol with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted derivatives of the original compound.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

Scientific Research Applications

1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of a piperidine ring and a chlorohydrin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

127553-60-0

Molecular Formula

C8H17Cl2NO

Molecular Weight

214.13 g/mol

IUPAC Name

1-chloro-3-piperidin-1-ylpropan-2-ol;hydrochloride

InChI

InChI=1S/C8H16ClNO.ClH/c9-6-8(11)7-10-4-2-1-3-5-10;/h8,11H,1-7H2;1H

InChI Key

YMUIALJGRCXTBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CCl)O.Cl

Purity

95

Origin of Product

United States

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